An In-depth Technical Guide to the Synthesis and Role of Eravacycline (TP-434), a Modern Tetracycline Antibiotic
An In-depth Technical Guide to the Synthesis and Role of Eravacycline (TP-434), a Modern Tetracycline Antibiotic
Initial Note: Research indicates that "TP748" is not a recognized designation in the context of tetracycline (B611298) synthesis. The relevant compound in modern tetracycline development, particularly from Tetraphase Pharmaceuticals, is TP-434 , also known as Eravacycline (B3026998) . This guide will focus on Eravacycline, a potent, fully synthetic fluorocycline antibiotic, a next-generation tetracycline derivative.
Eravacycline (brand name Xerava) is a significant advancement in the tetracycline class of antibiotics, demonstrating a broad spectrum of activity against multi-drug resistant (MDR) bacteria.[1][2] It was approved by the FDA in 2018 for the treatment of complicated intra-abdominal infections (cIAIs).[3][4]
Core Mechanism of Action
Like other tetracyclines, Eravacycline functions by inhibiting bacterial protein synthesis.[5] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[4][6] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect against many susceptible bacteria.[3][7] Notably, Eravacycline has shown bactericidal activity against certain strains of Acinetobacter baumannii, E. coli, and K. pneumoniae in vitro.[7]
A key advantage of Eravacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[4][5] This resilience is attributed to its unique chemical structure, which includes substitutions at the C7 and C9 positions of the tetracycline D-ring that are not found in naturally occurring or semi-synthetic tetracyclines.[7][8]
Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Eravacycline.
| Parameter | Value | Reference |
| Protein Binding | 79-90% | [3][9] |
| Volume of Distribution (Vd) | 321 L | [6] |
| Metabolism | Primarily by CYP3A4- and FMO-mediated oxidation | [6] |
| Elimination Half-life | 20 hours | [6] |
| Excretion | 34% in urine (20% unchanged), 47% in feces (17% unchanged) | [6] |
| Peak Plasma Concentration (Day 1) | 2125 ng/mL | [6] |
| Peak Plasma Concentration (Day 10) | 1825 ng/mL | [6] |
| AUC (Day 1) | 4305 ng·h/mL | [6] |
| AUC (Day 10) | 6809 ng·h/mL | [6] |
Clinical Efficacy in Complicated Intra-Abdominal Infections (cIAIs)
Eravacycline has demonstrated non-inferiority to other potent antibiotics in Phase 3 clinical trials for the treatment of cIAIs.[9] The IGNITE1 and IGNITE4 trials are pivotal in this regard.[10]
| Trial | Comparator | Patient Population | Clinical Cure Rate (Eravacycline) | Clinical Cure Rate (Comparator) | Outcome |
| IGNITE1 | Ertapenem | Microbiological Intent-to-Treat (micro-ITT) | 86.8% | 87.6% | Non-inferiority met[11] |
| IGNITE4 | Meropenem | Modified Intent-to-Treat (MITT) | 92.4% | 91.6% | Non-inferiority met[1] |
| IGNITE4 | Meropenem | Clinically Evaluable (CE) | 96.9% | 96.1% | Non-inferiority met[1] |
A pooled analysis of the IGNITE1 and IGNITE4 studies showed an overall clinical cure rate of 88.7% for Eravacycline in the modified intent-to-treat population for cIAIs.[12]
Synthetic Pathway of Eravacycline
The synthesis of Eravacycline is a notable achievement as it is a fully synthetic process, unlike many other complex antibiotics that are prepared via semi-synthesis.[13] A key step in its synthesis is the Michael-Dieckmann reaction.[14][15][16]
Below is a simplified, high-level workflow of the Eravacycline synthesis.
Caption: A high-level overview of the convergent synthetic workflow for Eravacycline.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines the key transformations. The process generally involves a convergent approach utilizing two primary intermediates.[15][16]
Key Transformation: Michael-Dieckmann Reaction [14][16]
-
Reactants : A suitably substituted aromatic moiety and a key cyclohexenone derivative are prepared separately.
-
Reaction Conditions : The aromatic component is treated with a strong base, such as LDA (Lithium diisopropylamide), at low temperatures (e.g., -70°C) in a solvent like THF (tetrahydrofuran).
-
Addition : The cyclohexenone intermediate is then added to the reaction mixture.
-
Cyclization : A second strong base, such as LiHMDS (Lithium bis(trimethylsilyl)amide), is introduced to facilitate the Dieckmann cyclization.
-
Workup : The reaction is quenched, and the resulting pentacycle is isolated.
Subsequent steps involve deprotection of various functional groups and a final acylation to install the pyrrolidinoacetamido side chain at the C9 position.[15][16]
In Vitro Activity
Eravacycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains.
| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Acinetobacter baumannii | - | 0.5 | 1 | [17] |
| Escherichia coli | 0.125 - 0.25 | - | - | [17][18] |
| Pseudomonas aeruginosa | 0.06 - 64 | - | 16 | [1] |
Eravacycline is also effective against biofilms formed by uropathogenic Escherichia coli, eradicating them at concentrations close to the MIC for planktonic cells.[19]
Adverse Events
The most commonly reported drug-related adverse events for Eravacycline are gastrointestinal in nature, including nausea and vomiting, which are generally mild to moderate.[12][20] In clinical trials, there were no drug-related serious adverse events reported.[1][20]
References
- 1. Eravacycline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eravacycline, the First and Unique Fluorocycline Antibacterial Agent [journal-jbv.apub.kr]
- 9. contagionlive.com [contagionlive.com]
- 10. Efficacy & Safety | XERAVA® (eravacycline) [xerava.com]
- 11. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy and Safety of Eravacycline in the Treatment of Complicated Intra-Abdominal Infections: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Tetraphase presents detailed results from Phase 3 trials of eravacycline | Drug Discovery News [drugdiscoverynews.com]
